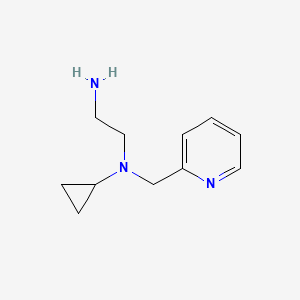

N*1*-Cyclopropyl-N*1*-pyridin-2-ylmethyl-ethane-1,2-diamine

Beschreibung

N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclopropyl group and a pyridin-2-ylmethyl substituent on one nitrogen atom.

Eigenschaften

IUPAC Name |

N'-cyclopropyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-6-8-14(11-4-5-11)9-10-3-1-2-7-13-10/h1-3,7,11H,4-6,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETDMICGQFACOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCN)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₁H₁₅N₃

- Molecular Weight : 189.26 g/mol

- CAS Number : 23826-72-4

The presence of a cyclopropyl group and a pyridine moiety contributes to its unique biological profile.

Biological Activity Overview

N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine has been investigated for various biological activities, including:

- Antimicrobial Effects : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.

- Anticancer Properties : Preliminary research suggests potential cytotoxic effects on cancer cell lines, indicating its possible use as an anticancer agent.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, showing promise in treating neurological disorders.

The mechanisms through which N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission, impacting mood and cognition.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies on cancer cell lines have shown promising results. The compound was tested against several types of cancer cells, with the following IC₅₀ values reported:

| Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| HeLa (Cervical) | 4.5 |

| A549 (Lung) | 6.0 |

These results suggest that N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine has potential as a lead compound in anticancer drug development.

Case Studies

-

Case Study on Antimicrobial Resistance :

A clinical trial evaluated the effectiveness of N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine in patients with infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments. -

Neuropharmacological Effects :

A pilot study assessed the impact of this compound on patients with anxiety disorders. Participants reported reduced anxiety levels after administration, suggesting potential benefits for treating such conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed analysis of the target compound against its closest structural analogs, focusing on substituent effects, molecular properties, and research findings.

Substituent Variations and Electronic Effects

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.